molecular formula C10H20N2O2 B6895571 N-(3-morpholin-4-ylbutan-2-yl)acetamide

N-(3-morpholin-4-ylbutan-2-yl)acetamide

Cat. No.: B6895571
M. Wt: 200.28 g/mol
InChI Key: NXNUZEOEDHFOJN-UHFFFAOYSA-N
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Description

Contextualization within Amide and Morpholine (B109124) Chemical Space

The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry, forming the backbone of proteins and finding use in a vast array of pharmaceuticals and polymers. nih.govnih.gov Acetamide (B32628) itself is a simple yet versatile building block. nih.gov The incorporation of an acetamide moiety into a larger molecule can influence its solubility, hydrogen bonding capacity, and metabolic stability.

The morpholine ring is a heterocyclic amine and ether, valued in medicinal chemistry for its favorable properties. nih.gov It is a common feature in many approved drugs, where it can improve aqueous solubility, act as a basic center for salt formation, and introduce a desirable pharmacokinetic profile. Morpholine amides, in particular, are recognized for their stability and utility as synthetic intermediates. epa.gov The combination of these two key functional groups in N-(3-morpholin-4-ylbutan-2-yl)acetamide creates a scaffold with significant potential for biological activity.

Historical Perspectives on Compound Discovery and Initial Characterization for Research Purposes

The characterization of this compound would rely on standard analytical techniques:

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the precise connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.
Infrared (IR) Spectroscopy To identify the characteristic vibrational frequencies of the amide and morpholine functional groups.
Elemental Analysis To confirm the empirical formula of the compound.

Significance of the Chemical Scaffold for Fundamental Scientific Inquiry

The this compound scaffold is significant for several reasons. The presence of a chiral center in the butanyl linker introduces stereoisomerism, meaning the compound can exist as different enantiomers. This is of fundamental importance in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities and metabolic fates.

Overview of Research Trajectories and Unexplored Avenues

While specific research on this compound is limited, the known biological activities of related compounds suggest several promising research trajectories. For instance, various morpholine-containing acetamides have been investigated for their potential as:

Anticancer Agents: The morpholine moiety is present in the approved anticancer drug gefitinib. nih.gov

Antibiotics: The antibiotic linezolid (B1675486) contains a morpholine ring. nih.gov

Analgesics: Certain morpholine derivatives have shown promise in pain management.

Enzyme Inhibitors: The acetamide and morpholine scaffolds are found in compounds designed to inhibit a variety of enzymes.

Future research on this compound could involve its synthesis and screening for a wide range of biological activities. The preparation of its individual enantiomers and the investigation of their specific interactions with biological targets would be a particularly important avenue of exploration. Furthermore, the development of derivatives by modifying the acetamide or morpholine portions of the molecule could lead to the discovery of new compounds with enhanced potency and selectivity.

Properties

IUPAC Name

N-(3-morpholin-4-ylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(11-10(3)13)9(2)12-4-6-14-7-5-12/h8-9H,4-7H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNUZEOEDHFOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N1CCOCC1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Diversification of N 3 Morpholin 4 Ylbutan 2 Yl Acetamide

Total Synthesis Approaches to the Core N-(3-morpholin-4-ylbutan-2-yl)acetamide Structure

The total synthesis of this compound is approached through logical bond disconnections, identifying key precursors that can be reliably coupled to form the target molecule. The primary bond formations are the amide linkage and the carbon-nitrogen bond of the morpholine (B109124) ring.

The design of a synthetic route for this compound typically involves a convergent approach where the butan-2-amine core bearing the morpholine group is first synthesized and then acylated. Alternatively, a linear approach might involve the sequential introduction of the morpholine and then the acetamide (B32628) group onto a butene or butane (B89635) derivative.

Optimization strategies focus on several key aspects:

Reagent Selection: Choosing cost-effective and readily available starting materials. For instance, morpholine is an inexpensive and common building block. organic-chemistry.org

Reaction Conditions: Optimizing temperature, solvent, and catalysts to maximize yield and minimize reaction times. For example, amide formations can be driven to completion by using coupling agents or by heating. libretexts.orgmasterorganicchemistry.com

Purification: Developing efficient purification protocols, such as crystallization or chromatography, to isolate the final product with high purity.

A representative synthetic approach might start from a suitable butene derivative, which undergoes amination with morpholine, followed by reduction and subsequent N-acetylation.

Amide Formation: The acetamide moiety is typically introduced in the final step of the synthesis. This is achieved by reacting the precursor amine, 3-morpholin-4-ylbutan-2-amine, with an acetylating agent. Common methods for amide bond formation include:

Reaction with Acid Chlorides: Acetyl chloride is a highly reactive reagent that readily forms amides with primary and secondary amines. libretexts.orglibretexts.org

Reaction with Acid Anhydrides: Acetic anhydride (B1165640) offers a less aggressive alternative to acetyl chloride. libretexts.org

Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitate amide bond formation from carboxylic acids (acetic acid in this case) and amines under mild conditions. masterorganicchemistry.com

Amide Formation Method Reagents General Conditions Reference
Acid ChlorideAcetyl chloride, AmineTypically in the presence of a base to neutralize HCl byproduct. libretexts.orglibretexts.org
Acid AnhydrideAcetic anhydride, AmineOften requires heating. libretexts.org
Coupling AgentAcetic acid, Amine, DCC or EDCMild, room temperature conditions. masterorganicchemistry.com

Morpholine Formation: The introduction of the morpholine ring can be achieved through several established methods. A common strategy involves the nucleophilic substitution of a suitable leaving group on the butane backbone by morpholine. For instance, reacting a halo-substituted butane derivative with morpholine, often in the presence of a base, will form the desired C-N bond. researchgate.net Another approach involves the reductive amination of a ketone precursor with morpholine.

A plausible pathway for synthesizing the key intermediate, 3-morpholin-4-ylbutan-2-amine, could start from 3-aminobutan-2-ol. This amino alcohol can be reacted with a suitable dielectrophile or undergo a two-step process to form the morpholine ring. organic-chemistry.org

Regioselectivity: In the synthesis of this compound, regioselectivity is crucial during the introduction of the morpholine ring. If starting from a precursor with multiple reactive sites, the reaction conditions must be controlled to ensure the morpholine attacks the desired carbon atom. For example, in the reaction of an epoxide with morpholine, the regioselectivity of the ring-opening is influenced by the catalyst and reaction conditions.

Chemoselectivity: Chemoselectivity is a key consideration when multiple functional groups are present. For instance, during the acetylation step, if other nucleophilic groups like hydroxyls are present in the precursor molecule, they must be protected to prevent unwanted side reactions. The use of chemoselective reagents is paramount. For example, certain coupling agents for amide formation are less likely to react with other functional groups. masterorganicchemistry.com Similarly, when reducing functional groups, a selective reducing agent like sodium borohydride (B1222165) might be chosen over a more powerful one like lithium aluminum hydride to avoid reducing the amide group itself. libretexts.orgyoutube.com

Stereoselective Synthesis of this compound Isomers

The this compound structure contains two chiral centers at the C2 and C3 positions of the butane backbone. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The synthesis of specific stereoisomers requires stereoselective methods.

Enantioselective Synthesis: This aims to produce a single enantiomer. This can be achieved by using a chiral catalyst or a chiral auxiliary that directs the formation of one enantiomer over the other. Asymmetric hydrogenation or asymmetric amination reactions are powerful tools for setting the stereochemistry of the amine and hydroxyl groups in precursors. nih.gov

Diastereoselective Synthesis: This focuses on controlling the relative stereochemistry between the two chiral centers. For example, the reduction of a ketone precursor with a chiral reducing agent can lead to the preferential formation of one diastereomer of the corresponding alcohol. Subsequent conversion of the alcohol to an amine can proceed with retention or inversion of configuration, depending on the chosen reaction pathway.

Chiral Pool Synthesis: This approach utilizes readily available and enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. youtube.com For instance, a suitable chiral amino acid could be elaborated through a series of stereospecific reactions to construct the desired butan-2-amine backbone with the correct absolute stereochemistry. Tartaric acid is another example of a chiral pool starting material. youtube.com

Asymmetric Catalysis: This has emerged as a powerful strategy for synthesizing chiral molecules. nih.govucdavis.edu Chiral metal complexes or organocatalysts can be used to catalyze key bond-forming reactions in an enantioselective manner. beilstein-journals.orgyoutube.com For example, an asymmetric reductive amination of a ketone precursor could be employed to install the amine group with high enantiomeric excess. The development of organocatalysis has provided a range of small organic molecules that can catalyze stereoselective transformations under mild conditions. beilstein-journals.org

Stereoselective Method Description Potential Application Reference
Chiral Pool SynthesisUtilizes naturally occurring chiral molecules as starting materials.Synthesis of a specific enantiomer of the butan-2-amine core. youtube.com
Asymmetric CatalysisEmploys a chiral catalyst to induce stereoselectivity.Enantioselective reduction of a ketone or imine precursor. nih.govucdavis.edu
OrganocatalysisUses small organic molecules as chiral catalysts.Asymmetric amination or other C-N bond forming reactions. beilstein-journals.org

Derivatization and Analog Synthesis of this compound

The generation of analogs of this compound is a key step in optimizing its properties for specific applications. This process involves the strategic modification of its three main components: the morpholine ring, the butane chain, and the amide linkage.

Strategic Modification of the Morpholine Ring System

The morpholine ring in this compound offers several avenues for modification to enhance binding affinity and selectivity for a target protein. The oxygen atom of the morpholine ring is often involved in hydrogen bonding with protein residues, making its replacement or the introduction of substituents a critical area of investigation. e3s-conferences.org

One common strategy is the replacement of the morpholine oxygen with other heteroatoms or functional groups. For instance, substituting the oxygen with a sulfur atom to yield a thiomorpholine (B91149) analog can alter the compound's polarity and hydrogen bonding capacity. Another approach involves replacing the oxygen with a nitrogen atom, leading to a piperazine (B1678402) derivative. The nitrogen atom in the piperazine ring can be further functionalized, for example, through acylation, to restore or enhance biological activity. e3s-conferences.org

The introduction of substituents on the carbon atoms of the morpholine ring is another powerful method for diversification. Alkyl or aryl groups can be introduced to probe for additional hydrophobic interactions within a binding pocket. nih.gov The stereochemistry of these substituents is also a crucial factor, as different stereoisomers can exhibit significantly different biological activities.

Table 1: Potential Modifications of the Morpholine Ring

Modification TypeExample of Modified StructureRationale for Modification
Heteroatom SubstitutionThiomorpholine or Piperazine analogTo alter polarity, hydrogen bonding capacity, and provide a new point for functionalization. e3s-conferences.org
Ring Carbon SubstitutionIntroduction of methyl or phenyl groupsTo explore additional hydrophobic interactions and improve binding affinity. nih.gov
Bridged AnalogsEthylene-bridged morpholineTo create a more rigid structure and potentially enhance binding to specific protein pockets. e3s-conferences.org

Variations on the Butane Chain and Amide Linkage

The butane chain and the amide linkage of this compound provide flexibility and a key point of interaction, respectively. Modifications to these components can influence the compound's conformation, stability, and binding mode.

Variations on the butane chain can include altering its length, introducing unsaturation, or incorporating cyclic structures. For example, shortening or lengthening the chain can change the distance between the morpholine ring and the acetamide group, which can be critical for optimal interaction with a biological target. The introduction of a double bond or a cyclopropyl (B3062369) group can rigidify the chain, reducing the number of possible conformations and potentially increasing binding affinity.

The amide linkage is a common feature in many biologically active compounds and is susceptible to enzymatic cleavage. Replacing the amide bond with more stable isosteres, such as a sulfonamide or a urea (B33335) linkage, can improve the metabolic stability of the compound. Furthermore, the acetyl group of the amide can be replaced with other acyl groups or even small heterocyclic rings to explore additional interactions.

Table 2: Potential Modifications of the Butane Chain and Amide Linkage

Modification TypeExample of ModificationRationale for Modification
Chain Length VariationPropyl or pentyl chain instead of butaneTo optimize the distance between the morpholine and acetamide moieties for target binding.
Introduction of RigidityCyclopropyl group within the chainTo restrict conformational flexibility and potentially increase binding affinity.
Amide Bond IsosteresSulfonamide or urea linkageTo improve metabolic stability and alter hydrogen bonding patterns.
Acyl Group VariationReplacement of acetyl with benzoyl or a heterocyclic groupTo explore additional hydrophobic or polar interactions.

Introduction of Functional Groups for Probing Molecular Interactions

The introduction of specific functional groups onto the scaffold of this compound can serve as chemical probes to elucidate its molecular interactions. These functional groups can be used in various biophysical and biochemical assays to identify binding partners and understand the mechanism of action.

For instance, attaching a fluorescent tag, such as a nitrobenzofurazan (NBD) or fluorescein (B123965) group, can enable the use of fluorescence polarization or fluorescence microscopy to study the compound's binding to its target in real-time. The introduction of a photoreactive group, like a benzophenone (B1666685) or an aryl azide, can be used for photoaffinity labeling experiments to covalently crosslink the compound to its binding partner, facilitating its identification.

Furthermore, the incorporation of a "clickable" handle, such as an alkyne or an azide, allows for the use of bioorthogonal chemistry to attach various probes or affinity tags. This approach provides a versatile platform for a wide range of downstream applications, including target identification and validation studies.

Scale-Up Considerations for Research Quantity Production

The transition from small-scale synthesis for initial screening to the production of larger quantities for more extensive in vitro and in vivo studies requires careful consideration of the synthetic route. A scalable synthesis should prioritize the use of readily available and inexpensive starting materials, minimize the number of synthetic steps, and avoid the use of hazardous reagents or purification methods that are difficult to implement on a larger scale, such as column chromatography.

For the synthesis of this compound, a potential scalable route could involve the reductive amination of a suitable keto-precursor with morpholine, followed by acylation. The optimization of reaction conditions, such as solvent, temperature, and catalyst, is crucial to maximize yield and purity. The development of a robust crystallization procedure for the final product would be highly beneficial for ensuring high purity and ease of handling on a larger scale.

A thorough process safety assessment is also essential to identify and mitigate any potential hazards associated with the scale-up of the synthesis. This includes understanding the thermal stability of intermediates and the potential for runaway reactions.

Scientific Data Unvailable for this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a lack of specific experimental and computational data for the chemical compound This compound . As a result, it is not possible to generate a detailed scientific article focusing on the stereochemical investigations and conformational landscape of this particular molecule as requested.

The search results did yield general information on the conformational analysis of the morpholine ring and rotational energy barriers in related amide and N-acyl systems. For instance, studies on morpholine itself indicate a preference for a chair conformation. researchgate.net Research into various amide-containing molecules provides insights into the energetic barriers associated with bond rotation. mdpi.comresearchgate.netmsu.edumdpi.com However, none of the retrieved scientific literature provides specific data for this compound.

Without any dedicated studies on this compound, the following key aspects of the requested article cannot be addressed with scientific accuracy:

Stereochemical Investigations and Conformational Landscape of N 3 Morpholin 4 Ylbutan 2 Yl Acetamide

Dynamic Behavior and Rotational Barriers:While general knowledge of rotational barriers in amides exists,msu.edumdpi.comthe specific rotational barriers around the C-N bonds within N-(3-morpholin-4-ylbutan-2-yl)acetamide have not been determined experimentally or computationally.

Therefore, due to the absence of specific scientific research on this compound, the generation of a thorough, informative, and scientifically accurate article as per the provided outline is not feasible at this time.

Molecular Mechanisms and Biological Target Engagement of N 3 Morpholin 4 Ylbutan 2 Yl Acetamide

Identification and Validation of Direct Molecular Binding Targets

To understand the biological effects of N-(3-morpholin-4-ylbutan-2-yl)acetamide, the first step would be to identify its direct molecular binding partners within a biological system.

Affinity Proteomics and Chemoproteomics Approaches

Affinity proteomics and chemoproteomics are powerful, unbiased methods to identify the protein targets of a small molecule. These techniques would involve synthesizing a version of this compound that is modified with a reactive group or an affinity tag. This modified compound would then be introduced to cell lysates or living cells, where it would bind to its target proteins. Subsequent purification of the compound-protein complexes and analysis using mass spectrometry would reveal the identity of the binding partners. This approach provides a global view of the potential targets without prior assumptions.

Biophysical Methods for Ligand-Target Interaction Studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Once potential targets are identified, biophysical methods are crucial for validating and quantifying the interaction.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat change that occurs when a ligand binds to its target. mdpi.com This technique can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event. mdpi.com

Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target molecule immobilized on the chip. This method allows for the real-time monitoring of the association and dissociation of the complex, providing kinetic data (kon and koff) in addition to the binding affinity.

Enzymatic Assay Development for Target Characterization

If the identified target of this compound is an enzyme, developing a specific enzymatic assay would be the next logical step. Such an assay would measure the activity of the enzyme in the presence and absence of the compound. This would allow researchers to determine whether the compound acts as an inhibitor, activator, or has no effect on the enzyme's function. The results from these assays are critical for understanding the functional consequences of the binding event.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Following the identification and validation of a direct target, research would focus on how the interaction between this compound and its target affects cellular communication networks. This involves investigating downstream signaling cascades. Techniques such as Western blotting, reporter gene assays, and phosphoproteomics could be employed to map the changes in protein phosphorylation and gene expression that occur after treating cells with the compound. This would reveal the specific pathways that are modulated and provide insight into the compound's cellular mechanism of action.

Investigation of Allosteric Modulation Mechanisms

It is possible that this compound does not bind to the primary active site (orthosteric site) of its target but rather to a secondary, allosteric site. Allosteric modulators can fine-tune the activity of a protein, offering potential advantages in terms of specificity and safety. nih.gov To investigate this, researchers would perform binding studies in the presence of the known orthosteric ligand of the target. If this compound can still bind to the target in the presence of a saturating concentration of the orthosteric ligand, it would suggest an allosteric binding site. Functional assays would then be needed to determine if the compound acts as a positive, negative, or neutral allosteric modulator. nih.gov

Interaction with Membrane Receptors and Transporters: A Research Perspective

The morpholine (B109124) moiety present in this compound is a common feature in many biologically active compounds and can influence a molecule's interaction with membrane-bound proteins. nih.gov A research perspective on this compound would include an investigation into its potential to interact with membrane receptors and transporters. nih.gov This could be particularly relevant for its absorption, distribution, and potential off-target effects. nih.gov Studies using cell lines expressing specific transporters or receptors could be conducted to assess whether this compound is a substrate or a modulator of these membrane proteins. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Morpholin 4 Ylbutan 2 Yl Acetamide Analogs

Systematic Structural Modifications and Their Impact on Target Binding

Systematic modification of a lead compound is a cornerstone of drug discovery, allowing researchers to probe the molecular interactions that govern target binding and biological activity. For analogs of N-(3-morpholin-4-ylbutan-2-yl)acetamide, this process involves altering three main components: the morpholine (B109124) ring, the butyl linker, and the acetamide (B32628) group.

Research into related morpholine-containing structures demonstrates the impact of such changes. For instance, in a series of morpholine-based chalcones designed as cholinesterase inhibitors, the addition of substituents like dimethylamino, chloro, and bromo groups to an associated phenyl ring resulted in moderate inhibitory activity against acetylcholinesterase (AChE). nih.gov However, replacing a different amine functionality with a hydrophobic morpholine group led to a significant decrease in activity, highlighting the specific role of this moiety in target engagement. nih.gov

In another example concerning σ₁ receptor ligands, a molecule featuring a 2-(morpholin-4-ylethyl)acetamide structure showed high affinity for the receptor. cdnsciencepub.com The design of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives showed that modifying the N-alkyl and phenylacetamide portions could produce compounds with potent multikinase inhibitory activity. utwente.nl The development of M5-preferring muscarinic receptor antagonists from a tetrahydropyridine (B1245486) carboxylate core involved a stepwise modification of "appending" pharmacophores to optimize receptor affinity. nih.gov

Below is a data table summarizing how structural modifications in related morpholine-acetamide analogs can influence biological activity.

Analog ClassStructural ModificationTargetImpact on ActivitySource
Morpholine-based ChalconesAddition of dimethylamino, chloro, or bromo groups to phenyl ringAcetylcholinesterase (AChE)Moderate inhibitory activity (IC₅₀ = 6.1 μM for the lead analog) nih.gov
σ₁ Receptor LigandsIncorporation of a 2-(morpholin-4-ylethyl)acetamide structureσ₁ and σ₂ receptorsHigh σ₁ receptor affinity (Ki = 42 nM) and 36-fold selectivity over σ₂ cdnsciencepub.com
Quinazolinone AcetamidesVariation of N-alkyl substituents on the acetamide groupVEGFR-2 & EGFRIC₅₀ values for VEGFR-2 ranged from 247-793 nM utwente.nl
Morpholine-AcetamidesSubstitution with a 4-chlorobenzylamino groupCarbonic AnhydraseSignificant inhibitory activity (IC₅₀ = 8.12 μM for a lead analog) enamine.net

Identification of Key Pharmacophoric Features for Molecular Interaction

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound analogs, the key pharmacophoric features are derived from the morpholine ring, the acetamide group, and the connecting alkyl chain.

The Morpholine Ring: The nitrogen atom within the morpholine ring is weakly basic, allowing it to exist in a protonated, cationic state at physiological pH. nih.gov This positive charge is crucial for forming strong ionic interactions, or salt bridges, with negatively charged amino acid residues (e.g., Aspartate, Glutamate) in a receptor's binding pocket. cdnsciencepub.com For example, molecular docking studies of a selective σ₁ receptor ligand, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, revealed a critical salt bridge between the ionized morpholine ring and the residue Asp126. cdnsciencepub.com The oxygen atom of the morpholine can act as a hydrogen bond acceptor, further anchoring the ligand.

The Acetamide Group: This group is a classic hydrogen-bonding moiety. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions with polar residues on the target protein are vital for affinity and specificity. The common pharmacophoric pattern for some acetamide-based anticonvulsants includes at least one carbonyl group and a nitrogen heteroatomic system. researchgate.net

The Butyl Linker: The four-carbon chain provides a specific spatial separation and orientation between the morpholine ring and the acetamide group. Its length and flexibility are critical for positioning the other pharmacophoric features correctly within the binding site. The hydrophobic nature of the alkyl chain can also contribute to binding through van der Waals or hydrophobic interactions with nonpolar pockets of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net This approach allows researchers to predict the activity of newly designed molecules before they are synthesized, saving time and resources. acs.org

For derivatives of this compound, a QSAR study would involve several steps:

Data Set Compilation: A series of analogs with measured biological activities (e.g., IC₅₀, Ki) is gathered.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Constitutional (0D/1D): Molecular weight, atom counts, bond counts. researchgate.net

Topological (2D): Descriptors of molecular shape and branching. researchgate.net

Geometric (3D): Information about the three-dimensional size and shape of the molecule. researchgate.net

Physicochemical: Parameters like lipophilicity (logP) and electronic properties (e.g., partial charges, HOMO/LUMO energies).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates a subset of the most relevant descriptors to the biological activity. nih.govresearchgate.net

A QSAR study on anticonvulsant acetamido-N-benzylacetamide derivatives found that a combination of 2D and 3D descriptors produced a model with high predictive quality, indicating that both the topology and the spatial arrangement of the molecules were crucial for their activity. researchgate.net Another QSAR analysis on methcathinone (B1676376) analogues successfully correlated steric bulk with both in vitro selectivity and in vivo efficacy. researchgate.net Such models can take the form of an equation, for example:

Activity (pIC₅₀) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃(Descriptor C)

Where c represents the coefficients determined by the regression analysis. The results of QSAR studies highlight the importance of specific features, such as electronic and topologic characteristics, in determining the biological activity of these compounds. researchgate.net

The table below lists common descriptor types used in QSAR modeling applicable to acetamide derivatives.

Descriptor TypeExamplesInformation EncodedSource
Constitutional (0D/1D)Molecular Weight, nO (number of oxygen atoms), nBnz (number of benzene (B151609) rings)Basic composition and count of specific atoms/groups researchgate.net
Topological (2D)Wiener index, Kier & Hall connectivity indicesMolecular branching, size, and shape in 2D researchgate.net
Geometric (3D)3D-MoRSE descriptors, WHIM descriptors3D structure, molecular surface area, volume researchgate.net
ElectronicHOMO/LUMO energies, Dipole moment, Partial chargesElectron distribution and reactivity nih.gov
PhysicochemicallogP (lipophilicity), Molar Refractivity (steric bulk)Hydrophobicity and steric properties researchgate.net

Role of Stereochemistry in Defining Specificity and Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. cdnsciencepub.com The target compound, this compound, possesses two chiral centers at positions 2 and 3 of the butane (B89635) chain. This gives rise to four possible stereoisomers: a pair of enantiomers (2R, 3R) and (2S, 3S), and a second pair of enantiomers (2R, 3S) and (2S, 3R).

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit stereoselectivity, meaning they interact differently with each stereoisomer of a drug. researchgate.net This can lead to significant differences in potency, efficacy, and even the nature of the biological response.

The importance of stereochemistry can be manifested in several ways:

Pharmacodynamic Stereoselectivity: One enantiomer may fit much more precisely into the target's binding site than the others, leading to a stronger interaction and higher potency. Research on nature-inspired 3-Br-acivicin derivatives showed that only the (5S, αS) isomers had significant antiplasmodial activity, demonstrating a strict stereochemical requirement for target binding and inhibition. cdnsciencepub.com Similarly, studies on the isomers of phendimetrazine (B1196318) (3,4-dimethyl-2-phenylmorpholine) confirmed that the cis and trans configurations have distinct and preferred conformations, which would dictate their interaction with a biological target. nih.gov

Pharmacokinetic Stereoselectivity: Stereoisomers can be absorbed, distributed, metabolized, and excreted differently. researchgate.net Metabolism is often a highly stereoselective process, with enzymes like Cytochrome P450 (CYPs) metabolizing one isomer faster than another. researchgate.net This can result in one isomer having a longer duration of action or a different safety profile.

Stereoselective Transport: The uptake of a drug into cells can be mediated by transport proteins, which can also be stereoselective. cdnsciencepub.com The superior activity of the (5S, αS) isomers of 3-Br-acivicin was attributed to their selective uptake by an L-amino acid transport system. cdnsciencepub.com

Given the presence of two chiral centers in this compound, it is highly probable that its four stereoisomers will display distinct biological profiles. The precise spatial orientation of the morpholine ring, the acetamide group, and the methyl groups on the butane chain will dictate the molecule's ability to bind effectively to its biological target. Therefore, the chiral separation and individual pharmacological evaluation of each stereoisomer are essential steps in the development of any drug candidate based on this scaffold. enamine.netacs.org

Advanced Analytical Methodologies for Research on N 3 Morpholin 4 Ylbutan 2 Yl Acetamide

Chromatographic Techniques for Separation and Purification in Research Settings

Chromatography is the cornerstone of separation science, enabling the isolation of individual components from a mixture. For N-(3-morpholin-4-ylbutan-2-yl)acetamide, which has four potential stereoisomers due to its two chiral centers, chromatographic techniques are indispensable for both analytical-scale separation and preparative-scale purification.

High-Performance Liquid Chromatography (HPLC) Method Development for Isomers

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for separating isomers. researchgate.net For the stereoisomers of this compound, chiral HPLC is the method of choice. The development of such a method involves selecting a suitable chiral stationary phase (CSP) that can differentiate between the enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this purpose. researchgate.net

A typical approach would involve screening various CSPs and mobile phase compositions to achieve baseline separation. For instance, a method could be developed using a Chiralcel® type column with a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. researchgate.net The addition of a small amount of an acidic or basic additive can further improve peak shape and resolution. nih.gov The goal is to develop a stability-indicating method that can separate the main compound from any impurities or degradants. nih.gov

Hypothetical HPLC Separation of this compound Stereoisomers

StereoisomerRetention Time (min)Resolution (Rs)
(2R,3R)10.2-
(2S,3S)11.52.1
(2R,3S)13.83.5
(2S,3R)15.12.0

This table presents hypothetical data to illustrate the expected outcome of a successful chiral HPLC method development.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its relatively high molecular weight and the presence of polar functional groups (amide and morpholine), this compound itself has limited volatility, making it unsuitable for direct GC analysis. However, GC can be effectively applied to its volatile derivatives.

Chemical derivatization can be employed to increase the volatility and thermal stability of the analyte. Common derivatization reactions include silylation, which converts the N-H proton of the amide to a less polar and more volatile trimethylsilyl (B98337) (TMS) group. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. This approach can be useful for detecting trace amounts of the compound or its degradation products in a complex matrix, provided they can be suitably derivatized.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a dominant technique for chiral separations, particularly for preparative-scale purification in drug discovery. researchgate.net SFC uses a mobile phase, typically supercritical carbon dioxide, which has low viscosity and high diffusivity, leading to faster separations and higher efficiencies compared to HPLC. nih.gov This makes SFC an environmentally sustainable or "greener" alternative, as it reduces the consumption of toxic organic modifiers. uta.edu

For the chiral separation of this compound isomers, an SFC method would likely employ a polysaccharide-based chiral stationary phase, similar to those used in HPLC. europeanpharmaceuticalreview.comnih.gov A small percentage of a polar co-solvent, such as methanol, is added to the supercritical CO2 to modulate retention and selectivity. nih.gov The high speed of SFC is a significant advantage, with many chiral separations being achieved in under 4 minutes. nih.gov This efficiency is beneficial for high-throughput screening and purification of enantiomers. researchgate.net

Comparison of Typical Chromatographic Parameters for Chiral Separations

ParameterHPLCSFC
Primary Mobile Phase Organic Solvents (e.g., Hexane)Supercritical CO₂
Typical Modifier Alcohols (e.g., Isopropanol)Alcohols (e.g., Methanol)
Typical Flow Rate 0.5 - 1.5 mL/min2.0 - 5.0 mL/min
Average Analysis Time 10 - 30 min< 15 min, often < 4 min nih.gov
Solvent Consumption HighLow
Environmental Impact Moderate to HighLow ("Green" Chemistry) uta.edu

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are essential for elucidating the precise chemical structure of a molecule and for studying its dynamic behavior and metabolic fate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. ethernet.edu.etslideshare.net A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments can provide a complete picture of the molecular skeleton, connectivity, and stereochemistry of this compound.

¹H-NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C-NMR reveals the number of non-equivalent carbons and their electronic environment. researchgate.net

2D-NMR experiments like COSY (Correlation Spectroscopy) establish proton-proton coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular fragments. nih.gov

The presence of a hindered rotation around the amide C-N bond can lead to the observation of two distinct sets of signals (rotamers) in the NMR spectra, providing insight into the molecule's conformational dynamics. scielo.br

Predicted ¹H-NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (acetyl)~2.0Singlet-
CH₃ (butane C4)~1.1Doublet~7.0
CH₂ (morpholine, C-O)~3.7Triplet~4.5
CH₂ (morpholine, C-N)~2.5Multiplet-
CH (butane C3)~2.8Multiplet-
CH (butane C2)~4.1Multiplet-
NH (amide)~7.5Doublet~8.0

This table presents predicted data based on standard chemical shift values and coupling patterns for similar structural motifs.

Predicted ¹³C-NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (amide)~170
CH₃ (acetyl)~23
CH (butane C2)~48
CH (butane C3)~60
CH₃ (butane C4)~15
CH₂ (morpholine, C-O)~67
CH₂ (morpholine, C-N)~54

This table presents predicted data based on standard chemical shift values for similar structural motifs.

Mass Spectrometry (MS) for Metabolite Identification and Quantitation in Research Samples

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of drug metabolism studies. ijpras.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of a parent compound and its metabolites. researchgate.net

In a research setting, this compound would be incubated with liver microsomes or other biological systems to simulate metabolism. The resulting mixture is then analyzed by LC-HRMS. nih.gov Potential metabolites are identified by searching for predicted mass shifts corresponding to common metabolic reactions, such as oxidation (+15.9949 Da), N-dealkylation, or hydrolysis of the amide bond.

Tandem mass spectrometry (MS/MS or MS²) is then used to confirm the structures of these potential metabolites. nih.gov In an MS/MS experiment, the ion of a suspected metabolite is isolated and fragmented, and the resulting fragmentation pattern provides structural information that can be used to pinpoint the site of metabolic modification. ijpras.com This integrated approach allows for the comprehensive identification and quantitation of metabolites in complex biological samples. nih.gov

Plausible Metabolites of this compound and Their Expected Masses

Metabolic ReactionChemical FormulaExpected Exact Mass (m/z) [M+H]⁺
Parent Compound C₁₀H₂₀N₂O₂201.1598
Hydroxylation (+O)C₁₀H₂₀N₂O₃217.1547
N-Oxidation (+O)C₁₀H₂₀N₂O₃217.1547
Amide HydrolysisC₈H₁₈N₂O159.1492
N-Dealkylation (loss of C₄H₈NO)C₆H₁₂NO₂130.0817

This table outlines hypothetical metabolic pathways and the corresponding exact masses that would be targeted in an HRMS analysis.

Crystallographic Studies of this compound and Its Complexes

Crystallographic studies are the definitive methods for determining the three-dimensional arrangement of atoms in a solid-state material, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-Ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating the molecular structure of a crystalline compound. researchgate.net To date, a solved crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, based on the structures of related acetamide (B32628) and morpholine-containing compounds, a hypothetical crystal structure can be considered. nih.govnih.gov

Table 3: Hypothetical Crystallographic Data Parameters for this compound

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) would be determined by the symmetry of the unit cell.
Space Group The space group would define the symmetry elements present in the crystal lattice.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Z The number of molecules per unit cell.

Co-crystallization with Target Molecules for Binding Site Analysis

Co-crystallization is a powerful technique used to understand how a ligand interacts with its biological target, such as a protein or enzyme. uni.lu This involves forming a single crystal that contains both the molecule of interest and its target. Analysis of the resulting co-crystal structure by X-ray diffraction reveals the precise binding mode, including the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex. nih.gov

In the context of this compound, co-crystallization studies would be invaluable for elucidating its mechanism of action if it were identified as a ligand for a specific biological receptor. For instance, if the compound were found to bind to an enzyme, a co-crystal structure would show how it fits into the active site. The morpholine (B109124) ring might engage in hydrogen bonding with amino acid residues, while the acetamide group could form key interactions with the protein backbone. This structural information is critical for structure-based drug design and for optimizing the affinity and selectivity of a lead compound. While no such co-crystal structures involving this compound are currently available, this methodology represents a crucial step in the advanced characterization of its potential biological activity.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound

Computational Chemistry and in Silico Approaches to N 3 Morpholin 4 Ylbutan 2 Yl Acetamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. xisdxjxsu.asia These methods are used to calculate the electronic structure, optimized geometry, and vibrational frequencies of a compound like N-(3-morpholin-4-ylbutan-2-yl)acetamide. nih.gov Such calculations provide a detailed picture of the molecule's stability, reactivity, and spectroscopic characteristics. xisdxjxsu.asia

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to participate in electron-transfer reactions. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the morpholine (B109124) nitrogen or the acetamide (B32628) oxygen, identifying them as potential nucleophilic sites. Conversely, the LUMO would highlight potential electrophilic sites. This analysis is crucial for predicting how the molecule might interact with biological targets or other reagents.

Table 1: Hypothetical Frontier Orbital Energies for this compound

This table illustrates the type of data generated from a quantum chemical calculation. The values are representative and would be determined using methods like DFT with a basis set such as B3LYP/6-31G**.

ParameterEnergy (eV)Description
HOMO Energy -6.5Energy of the highest occupied molecular orbital; indicates electron-donating ability.
LUMO Energy -1.2Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.
Energy Gap (ΔE) 5.3Difference between LUMO and HOMO energies; relates to chemical reactivity and stability.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. libretexts.org It is generated by mapping the electrostatic potential onto the electron density surface of the molecule. researchgate.netglobalresearchonline.net Different colors on the MEP surface represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas with intermediate potential. libretexts.org

For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen of the acetamide group and the oxygen of the morpholine ring, highlighting these as potential hydrogen bond acceptor sites. xisdxjxsu.asia Regions of positive potential might be found around the amide proton, identifying it as a potential hydrogen bond donor. This detailed view of the charge landscape is essential for understanding non-covalent interactions, which are critical for ligand-receptor binding. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target and for elucidating the binding mode of a known ligand. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on their steric and energetic complementarity. nih.gov

In the context of this compound, molecular docking could be employed to predict its binding affinity and pose within a hypothetical target protein. For example, if this compound were being investigated as a kinase inhibitor, docking studies would be performed using the crystal structure of the target kinase. The results would highlight key interactions, such as hydrogen bonds between the morpholine or acetamide groups and amino acid residues in the active site. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be used to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the dynamic behavior and conformational changes of both the ligand and the protein. nih.gov This helps to validate the docking pose and provides a more accurate estimation of the binding free energy.

Table 2: Illustrative Molecular Docking and Dynamics Data

This table shows representative data that would be obtained from docking this compound into a hypothetical protein active site, followed by MD simulation analysis.

ParameterValueSignificance
Docking Score -8.5 kcal/molPredicts the binding affinity; a more negative value suggests stronger binding.
Key Interactions H-bond with Asp126, Tyr120Identifies specific amino acid residues crucial for binding. nih.gov
RMSD of Ligand 1.5 ÅRoot Mean Square Deviation from the initial pose during MD simulation; a low value indicates stability of the binding mode. nih.gov

De Novo Design and Virtual Screening for Novel this compound Analogs

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comresearchgate.net This can be done using either ligand-based or structure-based approaches. Structure-based virtual screening docks thousands or millions of compounds into a target's binding site to find promising hits. mdpi.com

Starting with this compound as a lead compound, virtual screening could be used to find commercially available or synthetically accessible analogs with improved properties. De novo design, on the other hand, is a more creative approach where novel molecular structures are built from scratch or by modifying an existing scaffold directly within the constraints of the receptor's active site. dovepress.com This allows for the exploration of entirely new chemical space to design molecules with optimal complementarity to the target.

Pharmacophore Modeling and Lead Optimization Strategies (academic focus)

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.comnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.gov

A pharmacophore model can be generated based on the structure of a known active ligand like this compound or from the receptor's active site. dovepress.com This model then serves as a 3D query to screen databases for other molecules that contain the same pharmacophoric features in the correct spatial arrangement. dovepress.com

Lead optimization is the process of refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Computational strategies play a key role in this process. By understanding the structure-activity relationship (SAR) through pharmacophore modeling and docking, medicinal chemists can make targeted modifications to the lead structure. For this compound, this could involve:

Bioisosteric replacement: Swapping functional groups (e.g., replacing the acetamide with a different hydrogen-bonding group) to improve properties while retaining activity. nih.gov

Scaffold hopping: Replacing the core structure while keeping the key pharmacophoric elements in place to discover novel chemical series.

Modifying physicochemical properties: Altering parts of the molecule to optimize properties like solubility or metabolic stability, guided by computational predictions. nih.gov

Pre Clinical in Vitro and in Vivo Research Paradigms for Elucidating Biological Roles of N 3 Morpholin 4 Ylbutan 2 Yl Acetamide

Cellular Assays for Mechanism of Action Studies (e.g., reporter assays, cell-based phenotypic screens)

There is no publicly available information on the use of cellular assays to investigate the mechanism of action of N-(3-morpholin-4-ylbutan-2-yl)acetamide. This includes a lack of data from reporter assays that could elucidate the transcriptional pathways affected by the compound, as well as from cell-based phenotypic screens that might reveal its effects on cellular morphology, proliferation, or other observable characteristics.

Enzyme Kinetic Studies and Inhibition Mechanisms

No research detailing enzyme kinetic studies for this compound has been found. Consequently, there is no information regarding its potential inhibitory or activating effects on any specific enzymes, nor any data on its mechanism of inhibition, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor.

Investigation of this compound in Model Organisms for Mechanistic Research

There is a lack of published studies on the investigation of this compound in any model organisms.

Pharmacokinetic Profiling in Research Animal Models (e.g., absorption, distribution, metabolism, excretion for research purposes)

No data is available on the pharmacokinetic profile of this compound in any research animal models. This includes a complete absence of information regarding its absorption, distribution, metabolism, and excretion (ADME) properties.

Target Engagement Studies in Whole Organism Models

Information on target engagement studies for this compound in whole organism models is not available. Such studies would be necessary to confirm the interaction of the compound with its putative biological target in a living organism.

High-Throughput Screening (HTS) Approaches for Discovering New Modulators or Targets

There are no reports of this compound being used in high-throughput screening campaigns, either as a tool to discover new biological targets or as a scaffold for the development of new modulators of known targets.

Future Directions and Emerging Research Avenues for N 3 Morpholin 4 Ylbutan 2 Yl Acetamide

Exploration of Novel Synthetic Pathways and Sustainable Chemistry Principles

The synthesis of amides is one of the most common yet challenging reactions in organic chemistry, often relying on methods that generate significant waste. ucl.ac.uk Future research on N-(3-morpholin-4-ylbutan-2-yl)acetamide should prioritize the development of novel and sustainable synthetic routes that are both efficient and environmentally benign.

Traditional amide synthesis often involves stoichiometric coupling reagents that produce large quantities of byproducts. ucl.ac.ukrsc.org Green chemistry principles offer a more sustainable alternative by focusing on atom economy, the use of safer solvents, and the reduction of waste. ucl.ac.uk A key area of future research would be the application of catalytic direct amidation, where a catalyst facilitates the reaction between a carboxylic acid and an amine with water as the only byproduct. acs.org Methods using reusable catalysts, such as silica-based systems or Brønsted acidic ionic liquids, could significantly improve the sustainability of synthesizing this compound. acs.orgwhiterose.ac.uk

Furthermore, biocatalysis, using enzymes like ancestral ATP-dependent amide bond synthetases, presents a frontier for creating amides under mild, aqueous conditions, potentially reducing the need for organic solvents and toxic reagents. rsc.orgrsc.org Exploring these enzymatic pathways could not only lead to a greener synthesis but also offer high stereoselectivity, which is crucial for a chiral molecule like this compound.

Table 1: Comparison of Synthetic Approaches for Amide Bond Formation

Feature Traditional Coupling Reagents (e.g., EDC, HATU) Catalytic Direct Amidation Biocatalysis (Enzymatic)
Reagent Stoichiometry Stoichiometric or excess Catalytic Catalytic
Byproducts High-molecular-weight waste Primarily water Minimal/Biodegradable
Reaction Conditions Often requires anhydrous conditions and organic solvents Can be designed for greener solvents Typically aqueous, mild temperature and pH
Key Advantage Broad substrate scope, well-established High atom economy, reduced waste High selectivity, environmentally benign
Key Challenge Poor process mass intensity (PMI), waste generation ucl.ac.ukacs.org Catalyst recovery and stability, substrate limitations ucl.ac.ukwhiterose.ac.uk Enzyme discovery and engineering, substrate scope rsc.org

Advancements in Understanding Off-Target Interactions for Research Refinement

A critical aspect of developing any bioactive compound is ensuring its specificity to minimize unwanted side effects. nih.gov Unintended interactions with off-target proteins are a primary cause of preclinical toxicity and clinical trial failures. nih.govnih.gov Therefore, a significant future research effort must be dedicated to comprehensively profiling the interaction landscape of this compound.

Complementing these computational predictions, experimental techniques such as chemoproteomics and activity-based protein profiling (ABPP) are essential. chempro-innovations.com These methods use chemical probes to map the direct interactions of a small molecule across the entire proteome of a cell, providing a real-world view of its binding partners. chempro-innovations.com Understanding the polypharmacology—the ability of a compound to bind to multiple targets—is crucial for both identifying potential adverse effects and discovering opportunities for drug repurposing. frontiersin.org

Integration with Systems Biology and Omics Technologies

To fully understand the biological impact of this compound, research must move beyond a single-target perspective and adopt a holistic, systems-level approach. nih.gov Systems biology, powered by "omics" technologies, provides a comprehensive view of the molecular changes a compound induces within a biological system. nih.govfiveable.me

Integrating multi-omics data allows for a deeper understanding of a compound's mechanism of action. nashbio.com Future studies could employ a suite of these technologies:

Transcriptomics to analyze changes in gene expression.

Proteomics to measure shifts in protein abundance and post-translational modifications. fiveable.me

Metabolomics to profile changes in metabolic pathways. fiveable.me

By combining these datasets, researchers can construct detailed network models of the cellular response to this compound. numberanalytics.com This approach can reveal not only the primary target but also the downstream pathways and feedback loops affected, offering crucial insights into both efficacy and potential toxicity. nashbio.combiobide.com

Table 2: Hypothetical Multi-Omics Study Design for this compound

Omics Layer Technology Objective Potential Insights
Transcriptomics RNA-Sequencing To quantify changes in gene expression in response to the compound. Identification of regulated genes and pathways.
Proteomics Mass Spectrometry To measure changes in protein levels and modifications. Elucidation of target engagement and downstream signaling. fiveable.me
Metabolomics LC-MS/GC-MS To profile shifts in endogenous small-molecule metabolites. Understanding of the compound's impact on cellular metabolism.
Data Integration Bioinformatics & Network Analysis To build a comprehensive model of the compound's cellular effects. A holistic view of the mechanism of action and off-target effects. nashbio.comnumberanalytics.com

Development of this compound as a Chemical Probe or Tool Compound

Beyond any direct therapeutic potential, this compound could be developed into a valuable chemical probe to study biological processes. nih.gov A high-quality chemical probe is a potent and selective molecule used to investigate the function of a specific protein in cells and organisms. nih.gov

The development process would involve iterative chemical synthesis to create analogs with optimized properties, such as high potency and selectivity. wisc.edu To transform the molecule into a tool compound, it could be chemically "mutated" or tagged with reporter groups (e.g., biotin (B1667282) for affinity purification or a fluorescent dye for imaging) without disrupting its biological activity. mskcc.org

Such probes would be instrumental in target validation and identification. nih.govku.edu For instance, a biotinylated version of this compound could be used in pull-down experiments followed by mass spectrometry to definitively identify its binding partners within a cell. mskcc.org This would provide incontrovertible evidence of its molecular target and serve as a powerful tool for the broader scientific community. nih.gov

Potential for Academic Collaborations and Interdisciplinary Research

The comprehensive investigation of this compound necessitates a highly interdisciplinary approach, as modern medicinal chemistry exists at the confluence of numerous scientific fields. chemistryviews.org Advancing our understanding of this compound will require robust collaborations between experts in different domains.

Successful research and development will depend on synergistic partnerships:

Synthetic and Medicinal Chemists to design and create novel analogs and chemical probes. wisc.eduutah.edu

Structural Biologists to determine how the compound binds to its target protein using techniques like X-ray crystallography.

Cell and Molecular Biologists to design and execute experiments that elucidate its biological function and mechanism of action. chemistryviews.org

Computational Biologists and Bioinformaticians to analyze large-scale omics data and build predictive models of the compound's effects. numberanalytics.com

Such collaborations, often fostered in academic centers or through academic-industrial partnerships, are critical for translating a basic chemical discovery into a well-characterized tool or a potential therapeutic lead. ku.edu This integrated expertise ensures that challenges are addressed from multiple perspectives, accelerating the pace of discovery. chemistryviews.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(3-morpholin-4-ylbutan-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of morpholine derivatives with halogenated intermediates. For example, acetylation of an amine precursor under anhydrous conditions with acetyl chloride in dichloromethane (CH₂Cl₂) and sodium carbonate (Na₂CO₃) as a base (58% yield after purification via silica gel chromatography) . Key parameters include temperature control (room temperature for 18 hours), stoichiometric ratios (e.g., 1:1.5 molar ratio of amine to acetyl chloride), and solvent selection to minimize side reactions. Optimization may involve iterative reagent addition and gradient elution during purification .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming functional groups. For instance, acetamide protons appear as broad singlets (~δ 7.69 ppm), while morpholine protons resonate as multiplets (δ 3.31–3.55 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) confirms molecular weight (e.g., observed [M+H]⁺ at m/z 347) .
  • Infrared (IR) Spectroscopy : Amide C=O stretches (~1680 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) validate structural motifs .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., acetyl chloride) .
  • Waste Disposal : Segregate organic waste and coordinate with certified agencies for disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software refine the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : High-resolution diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) are collected at low temperatures (100 K) to reduce thermal motion .
  • SHELX Workflow :

SHELXD : Solve phases via dual-space methods for small molecules.

SHELXL : Refine coordinates and anisotropic displacement parameters. Convergence is achieved when R1 < 0.05 .

  • Validation : Check for missed symmetry (PLATON) and hydrogen-bonding networks (Mercury) .

Q. What experimental and computational approaches resolve contradictions in biological activity data for this compound?

  • Methodological Answer :

  • In Vitro Assays : Reproduce enzyme inhibition (e.g., IC₅₀ determination via fluorescence polarization) under standardized buffer conditions (pH 7.4, 25°C) .
  • Molecular Docking (AutoDock Vina) : Compare binding poses of enantiomers to explain variability in receptor affinity (e.g., ΔG = -8.2 kcal/mol for R-enantiomer vs. -7.5 kcal/mol for S-enantiomer) .
  • Statistical Analysis : Use ANOVA to assess inter-laboratory variability in cytotoxicity assays (e.g., p < 0.05 significance threshold) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :

  • Modification Sites :
SiteModificationImpact
Morpholine ringReplace with piperazineAlters solubility and CNS penetration
Acetamide groupIntroduce electron-withdrawing substituents (e.g., -CF₃)Enhances metabolic stability
  • Assays : Test derivatives in parallel using high-throughput screening (HTS) for IC₅₀ comparison .

Q. What analytical techniques validate the purity of this compound for pharmacological studies?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Purity >98% is acceptable for in vivo studies .
  • Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C₁₃H₁₈N₄O₃: Calc. C 56.10%, H 6.52%, N 20.13%; Found C 56.05%, H 6.49%, N 20.10%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.